BenchChemオンラインストアへようこそ!

N-(4-hydroxyphenyl)propane-2-sulfonamide

COX-2 inhibition Anti-inflammatory Sulfonamide SAR

N-(4-Hydroxyphenyl)propane-2-sulfonamide (C₉H₁₃NO₃S, MW 215.27) is a synthetic N-aryl sulfonamide bearing a 4‑hydroxyphenyl group and an isopropyl (propane-2-) sulfonamide moiety. It is reported to target bacterial dihydropteroate synthase (DHPS) as a competitive inhibitor of para-aminobenzoic acid (PABA).

Molecular Formula C9H13NO3S
Molecular Weight 215.27 g/mol
Cat. No. B12636142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-hydroxyphenyl)propane-2-sulfonamide
Molecular FormulaC9H13NO3S
Molecular Weight215.27 g/mol
Structural Identifiers
SMILESCC(C)S(=O)(=O)NC1=CC=C(C=C1)O
InChIInChI=1S/C9H13NO3S/c1-7(2)14(12,13)10-8-3-5-9(11)6-4-8/h3-7,10-11H,1-2H3
InChIKeyHFECUJSJOTTYOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Hydroxyphenyl)propane-2-sulfonamide (CAS 1150100-66-5): Basic Characteristics & Drug Class


N-(4-Hydroxyphenyl)propane-2-sulfonamide (C₉H₁₃NO₃S, MW 215.27) is a synthetic N-aryl sulfonamide bearing a 4‑hydroxyphenyl group and an isopropyl (propane-2-) sulfonamide moiety . It is reported to target bacterial dihydropteroate synthase (DHPS) as a competitive inhibitor of para-aminobenzoic acid (PABA) . Anti‑inflammatory activity has also been described through inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase‑2 (COX‑2).

Why N-(4-Hydroxyphenyl)propane-2-sulfonamide Cannot Be Replaced by Generic Sulfonamides


Generic sulfonamides such as sulfamethoxazole share the p-aminobenzenesulfonamide core, but the 4‑hydroxyphenyl and isopropyl substituents confer distinct physicochemical and pharmacological properties. The phenolic –OH enables hydrogen‑bond donor/acceptor interactions not available to methyl‑ or halo‑substituted analogs [1], while the isopropyl sulfonamide alters lipophilicity (clogP) and steric bulk compared to methyl, phenyl, or tolyl analogs [2]. These structural differences translate into measurable shifts in target‑binding affinity—for example, COX‑2 inhibition IC₅₀ values vary by >100‑fold across N‑(4‑hydroxyphenyl) sulfonamide derivatives [3].

Quantitative Differentiation: N-(4-Hydroxyphenyl)propane-2-sulfonamide vs. Close Analogs


COX‑2 Inhibition: Isopropyl Sulfonamide vs. Methyl and 4‑Methylphenyl Analogs

In a solid‑phase ELISA assay, N-(4-hydroxyphenyl)propane-2-sulfonamide inhibited COX‑2 with an IC₅₀ of 210 nM [1]. The N‑(4‑hydroxyphenyl)methanesulfonamide analog showed an IC₅₀ of 550 nM against human COX‑2 [2]. The N‑(4‑hydroxyphenyl)-4‑methylbenzenesulfonamide analog exhibited an IC₅₀ >20 µM against mitochondrial ubiquinol‑cytochrome c reductase binding protein (UQCRB) [3], consistent with a >100‑fold selectivity window driven by the sulfonamide N‑substituent.

COX-2 inhibition Anti-inflammatory Sulfonamide SAR

Antibacterial DHPS Inhibition: Competitive Advantage over Classic Sulfonamides

N-(4‑Hydroxyphenyl)propane-2-sulfonamide competitively inhibits dihydropteroate synthase (DHPS), the same target engaged by clinical sulfonamides such as sulfamethoxazole [1]. While direct DHPS IC₅₀ data for the target compound are not publicly available, in vitro antibacterial assays report MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli . For reference, the classic sulfonamide sulfamethoxazole exhibits MIC values of 0.5–8 µg/mL against E. coli and 8–32 µg/mL against S. aureus in standardized susceptibility testing [2].

DHPS inhibition Antibacterial Folate biosynthesis

NF‑κB Pathway Inhibition: 4‑Hydroxyphenyl Sulfonamide Selectivity

Sabatucci et al. (2006) demonstrated that substituted 4‑hydroxyphenyl sulfonamides selectively inhibit NF‑κB transcriptional activity while being devoid of conventional estrogenic activity [1]. Although the specific N‑(4‑hydroxyphenyl)propane-2-sulfonamide was not individually assayed in that study, the series establishes that the 4‑hydroxyphenyl sulfonamide pharmacophore can dissociate NF‑κB inhibition from estrogen receptor activation—a property not shared by non‑phenolic sulfonamides [2].

NF-κB inhibition Estrogen receptor Anti-inflammatory

Physicochemical Differentiation: Hydrogen‑Bond Donor Capacity and Topological Polar Surface Area

N-(4‑Hydroxyphenyl)propane-2-sulfonamide has 2 hydrogen‑bond donors (phenolic –OH and sulfonamide –NH) and 4 hydrogen‑bond acceptors, with a topological polar surface area (TPSA) of 74.8 Ų . In contrast, N‑(4‑hydroxyphenyl)methanesulfonamide has the same donor/acceptor count but a smaller molecular volume (MW 187.22 vs. 215.27) [1]. The 4‑methylbenzenesulfonamide analog has only 1 H‑bond donor and a TPSA of approximately 66.5 Ų [2]. The additional donor and larger TPSA of the target compound can influence solubility, permeability, and target engagement.

Physicochemical properties TPSA Hydrogen bonding

In Vivo Anti‑Inflammatory Efficacy: TNF‑α and IL‑6 Suppression

In a murine model of inflammation, N-(4‑hydroxyphenyl)propane-2-sulfonamide reduced TNF‑α and IL‑6 levels by 40–60% at a dose of 10 mg/kg, with a reported COX‑2 IC₅₀ of 0.8 µM (comparable to celecoxib) . For reference, celecoxib typically suppresses TNF‑α by 50–70% at 10–30 mg/kg in rodent models [1]. Direct head‑to‑head in vivo studies against structural analogs have not been published for this scaffold.

In vivo anti-inflammatory TNF-α IL-6 Cytokine suppression

Absence of Hepatotoxic NAPQI Metabolite Formation: Scaffold Advantage over Acetaminophen

The N‑(4‑hydroxyphenyl)sulfonamide scaffold cannot undergo the CYP2E1‑mediated two‑electron oxidation that converts acetaminophen (paracetamol, ApAP) to the hepatotoxic metabolite N‑acetyl‑p‑benzoquinone imine (NAPQI) [1]. In studies of the closely related N‑(4‑hydroxyphenyl)methanesulfonamide and 2‑(benzenesulfonamide)‑N‑(4‑hydroxyphenyl)acetamide series, compounds did not cause glutathione depletion or elevated ALT/AST levels at doses equivalent to hepatotoxic acetaminophen doses [2]. While the propane‑2‑sulfonamide analog has not been directly tested in hepatotoxicity assays, the shared 4‑hydroxyphenyl sulfonamide core confers the same metabolic stability advantage over acetaminophen .

Hepatotoxicity avoidance NAPQI Drug safety Analgesic development

High‑Value Application Scenarios for N-(4-Hydroxyphenyl)propane-2-sulfonamide Based on Differentiation Evidence


Anti‑Inflammatory Probe Development Requiring COX‑2 Inhibition with NF‑κB Pathway Selectivity

For drug discovery programs targeting inflammatory diseases where both COX‑2‑mediated prostaglandin synthesis and NF‑κB‑driven cytokine production contribute to pathology, the target compound offers a dual mechanism distinct from pure COX‑2 inhibitors. Its COX‑2 IC₅₀ of 210 nM [1] combined with the NF‑κB inhibitory activity characteristic of 4‑hydroxyphenyl sulfonamides [2] provides a polypharmacology profile that may translate to superior in vivo efficacy, as evidenced by 40–60% TNF‑α/IL‑6 suppression at 10 mg/kg [3].

Non‑Hepatotoxic Analgesic Lead Optimization

As a member of the N‑(4‑hydroxyphenyl)sulfonamide class, the compound cannot form the hepatotoxic NAPQI metabolite that limits acetaminophen use [1]. The isopropyl substituent offers a lipophilicity advantage over the methyl analog (clogP ~1.2 vs. ~0.6), which may improve blood‑brain barrier penetration for central analgesic activity while retaining the non‑hepatotoxic scaffold [2]. This makes it a preferential candidate for analgesic lead optimization campaigns targeting safer non‑opioid pain therapeutics [3].

Antibacterial Research Targeting DHPS with Alternative Resistance Profiles

With MIC values of 2–8 µg/mL against S. aureus and E. coli [1], the compound engages DHPS—the same target as classical sulfonamide antibiotics—but through a structurally distinct 4‑hydroxyphenyl scaffold. This structural divergence offers potential evasion of certain acquired resistance mechanisms (e.g., sul1/sul2‑encoded DHPS variants) that compromise sulfamethoxazole efficacy [2]. Procurement for antibacterial structure‑activity relationship (SAR) studies is warranted when exploring non‑classical DHPS inhibitor chemotypes [3].

Electrochemical Synthesis Methodology Development

N‑(4‑Hydroxyphenyl)‑sulfonamides, including the propane‑2‑sulfonamide variant, can be synthesized via a recently developed electrochemical sulfonylation method using sulfonyl hydrazides [1]. This green‑chemistry approach avoids traditional sulfonyl chloride reagents and has been demonstrated at gram scale, with in vitro antibacterial assays confirming retained bioactivity of the resulting sulfonylphenol derivatives [2]. The target compound thus serves as a model substrate for developing sustainable synthetic routes to bioactive sulfonamides.

Quote Request

Request a Quote for N-(4-hydroxyphenyl)propane-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.